molecular formula C25H28N2O7 B12701848 Einecs 300-479-9 CAS No. 93940-80-8

Einecs 300-479-9

カタログ番号: B12701848
CAS番号: 93940-80-8
分子量: 468.5 g/mol
InChIキー: SCGVHSCPZIJMRO-HVDRVSQOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EINECS 300-479-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory database encompassing over 100,000 chemicals marketed in the EU prior to 1981 . The compound’s assessment and risk management rely heavily on read-across strategies and computational models, given the vast scale of data gaps in the EINECS inventory .

特性

CAS番号

93940-80-8

分子式

C25H28N2O7

分子量

468.5 g/mol

IUPAC名

1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H21NO4.C5H7NO3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;7-4-2-1-3(6-4)5(8)9/h5-8,10-12H,9H2,1-4H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChIキー

SCGVHSCPZIJMRO-HVDRVSQOSA-N

異性体SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1CC(=O)N[C@@H]1C(=O)O

正規SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.C1CC(=O)NC1C(=O)O

製品の起源

United States

準備方法

合成経路と反応条件

ベンゼトニウムクロリドは、ジメチルベンジルアミンとジイソブチルフェノキシエトキシエチルクロリドの反応によって合成されます。反応は一般的に、トルエンまたはクロロホルムなどの有機溶媒中で、還流条件下で行われます。 生成物はその後、再結晶または蒸留によって精製されます .

工業生産方法

工業的な設定では、ベンゼトニウムクロリドは、反応物が制御された条件下で混合および加熱される大型反応器で生成されます。 反応混合物はその後、ろ過、洗浄、乾燥などのさまざまな精製工程にかけられ、高純度の最終生成物が得られます .

化学反応の分析

科学研究への応用

ベンゼトニウムクロリドは、以下を含む科学研究において幅広い用途があります。

科学的研究の応用

Benzethonium chloride has a wide range of applications in scientific research, including:

作用機序

ベンゼトニウムクロリドは、微生物の細胞膜を破壊することにより、抗菌効果を発揮します。それは細胞膜の負に帯電した成分に結合し、細胞内容物の漏出を引き起こし、最終的には細胞死につながります。 この化合物は、細胞代謝に関与する必須酵素の阻害など、さまざまな分子経路を標的としています .

類似化合物との比較

Comparison with Similar Compounds

Structural Similarity and Read-Across Approaches

Structural analogs of EINECS 300-479-9 can be identified using computational methods such as PubChem 2D fingerprints and the Tanimoto similarity index. A threshold of ≥70% similarity is often employed to define analogs, enabling read-across predictions for untested compounds . For instance, in a study comparing 1,387 REACH Annex VI compounds with 33,000 EINECS substances, this approach achieved broad coverage, with a small labeled dataset (1,387 chemicals) predicting properties for ~20× more unlabeled compounds . This suggests that EINECS 300-479-9 could be linked to structurally similar, well-characterized analogs for hazard assessment.

Physicochemical Property Profiling

Physicochemical properties (e.g., log Kow, solubility, bioavailability) are critical for toxicity and environmental fate predictions.

Toxicity Prediction and Model Applicability

QSAR (Quantitative Structure-Activity Relationship) models are widely used to predict toxicity for EINECS chemicals. However, their applicability is constrained by the chemical diversity of training datasets. For example, models developed for chlorinated alkanes and organothiophosphates covered only 0.7% of EINECS compounds, highlighting gaps in domain coverage . EINECS 300-479-9’s toxicity profile would depend on its structural class: if it belongs to a well-studied group (e.g., substituted aromatics), existing models could provide reliable predictions. Otherwise, experimental data or advanced RASAR (Read-Across Structure Activity Relationships) models—which leverage network effects from clustered analogs—may be required .

Limitations in Predictive Coverage

Current models struggle to address the full diversity of EINECS. For instance, only 17% of high-production-volume (HPV) and 10% of EINECS compounds fall within the applicability domains of QSAR models for Tetrahymena pyriformis toxicity . This underscores the need for iterative model refinement and targeted experimental validation for compounds like EINECS 300-479-9 that lack close analogs.

Data Table: Hypothetical Comparison of EINECS 300-479-9 and Structural Analogs

The table below illustrates a hypothetical comparison based on methodologies from the evidence. Actual data would require experimental or computational validation.

Compound EINECS 300-479-9 Analog 1 (Similarity: 0.98) Analog 2 (Similarity: 0.96) Analog 3 (Similarity: 0.94)
CAS No. 300-479-9 64123-77-9 123-45-6 678-90-1
Molecular Formula Not reported C9H9FO2 C8H8ClO2 C10H12O3
Molecular Weight Not reported 168.17 g/mol 186.59 g/mol 180.20 g/mol
log Kow Not reported 1.8 2.3 1.5
Toxicity (LC50) Not reported 12 mg/L (Daphnia magna) 8 mg/L (Fish) 25 mg/L (Algae)
Bioavailability Not reported High Moderate Low

Notes:

  • Similarity scores based on Tanimoto index (PubChem 2D fingerprints) .
  • Toxicity data inferred from QSAR models for chlorinated alkanes and organothiophosphates .
  • Bioavailability categories derived from ERGO project benchmarks .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying the physicochemical properties of Einecs 300-479-9?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question addresses gaps in existing literature. For example:

  • Feasible: Design experiments within available resources (e.g., spectroscopic instrumentation).
  • Relevant: Align with unresolved issues in stability or reactivity studies.
    Include independent variables (e.g., temperature, solvent polarity) and dependent variables (e.g., degradation rate) explicitly . Structure the question to avoid ambiguity, e.g., "How does solvent polarity influence the thermal degradation kinetics of Einecs 300-479-9 under controlled atmospheric conditions?" .

Q. What experimental protocols are recommended for initial characterization of Einecs 300-479-9?

  • Methodological Answer :

  • Step 1 : Use spectroscopic methods (NMR, FT-IR) and chromatographic techniques (HPLC) to establish purity and structural identity. Reference standardized protocols from authoritative journals .
  • Step 2 : Replicate synthesis methods from peer-reviewed studies, ensuring all reagents, equipment models, and environmental conditions (e.g., humidity) are documented for reproducibility .
  • Step 3 : Include raw data (e.g., chromatograms, spectral peaks) in appendices, with processed data (e.g., retention times, absorbance values) in the main text .

Q. How to conduct a systematic literature review to identify gaps in existing research on Einecs 300-479-9?

  • Methodological Answer :

  • Use databases like SciFinder and Web of Science with Boolean operators (e.g., "Einecs 300-479-9 AND degradation NOT industrial"). Filter results by relevance to mechanistic studies or analytical challenges.
  • Create a comparative table of published data (e.g., reaction yields, catalytic efficiency) to highlight inconsistencies or understudied areas .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictions in published data on Einecs 300-479-9’s catalytic behavior?

  • Methodological Answer :

  • Contradiction Analysis : Perform meta-analyses of kinetic data using standardized statistical models (e.g., Arrhenius equation re-evaluation). Account for variables like impurity levels or instrument calibration differences across studies .
  • Experimental Replication : Reproduce conflicting studies under identical conditions, documenting deviations (e.g., trace oxygen in inert atmospheres) that may explain discrepancies .
  • Collaborative Verification : Share raw datasets via open-access platforms to enable cross-lab validation .

Q. How to optimize chromatographic conditions for analyzing trace degradation products of Einecs 300-479-9?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a factorial approach to test mobile phase compositions (e.g., acetonitrile/water ratios), column temperatures, and flow rates. Measure resolution and peak symmetry to identify optimal parameters .
  • Sensitivity Enhancement : Employ mass spectrometry-coupled HPLC (LC-MS) with collision-induced dissociation to detect low-abundance species. Validate limits of detection (LOD) via spike-recovery tests .

Q. What statistical approaches should be employed when comparing the bioactivity of Einecs 300-479-9 derivatives?

  • Methodological Answer :

  • Multivariate Analysis : Apply principal component analysis (PCA) to differentiate bioactivity profiles across derivatives. Use ANOVA with post-hoc Tukey tests to assess significance in dose-response curves .
  • Error Propagation : Quantify uncertainties from instrumental measurements (e.g., pipetting accuracy) and incorporate them into final bioactivity indices .

Data Management and Reproducibility

Q. How to ensure reproducibility when synthesizing Einecs 300-479-9 in different laboratory settings?

  • Methodological Answer :

  • Detailed Documentation : Specify equipment models (e.g., "Buchi R-300 rotovap" instead of "rotary evaporator"), reagent lot numbers, and ambient conditions (e.g., "25°C, 40% RH") in the methods section .
  • Supplementary Materials : Provide step-by-step video protocols or spectra in open-access repositories. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How to structure a research manuscript to address peer reviewer critiques about methodological rigor?

  • Methodological Answer :

  • Preemptive Measures : Use checklists (e.g., CONSORT for analytical studies) to ensure all experimental variables and controls are reported .
  • Response Strategy : Map reviewer comments to specific sections (e.g., expanding the "Materials and Methods" to clarify sample preparation). Cite prior studies that validated your approach .

Tables for Methodological Reference

Framework Application to Einecs 300-479-9 Research Evidence Source
FINER CriteriaRefining hypotheses about degradation mechanisms
CONSORT ChecklistReporting chromatographic optimization trials
FAIR Data PrinciplesSharing spectral datasets for cross-validation
Factorial DoEOptimizing reaction conditions for derivative synthesis

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。